molecular formula C11H20N2O3 B2765083 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 478647-20-0

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B2765083
CAS No.: 478647-20-0
M. Wt: 228.292
InChI Key: LHJSYLNUEZBFED-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl carbamate with a suitable precursor to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the bicyclic ring system. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Scientific Research Applications

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.

Properties

IUPAC Name

tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-4-12-5-9(7-13)15-8/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSYLNUEZBFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.60 g (17.6 mmol) of tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate are dissolved in 100 ml of ethanol, 1.00 g of 10% palladium on activated carbon is added, and hydrogenation is carried out at 100° C. and 100 bar. The catalyst is filtered off with suction, and the filtrate is concentrated, whereupon 3.80 g (94.5% of theory) of pure product crystallize out.
Quantity
5.6 g
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100 mL
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1 g
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Synthesis routes and methods II

Procedure details

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